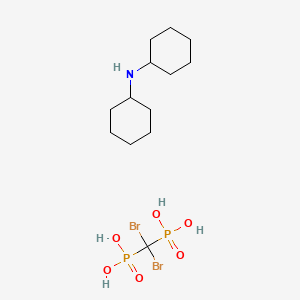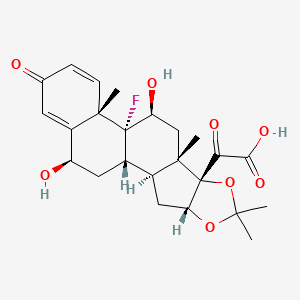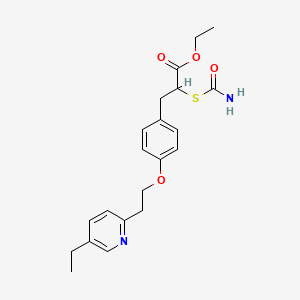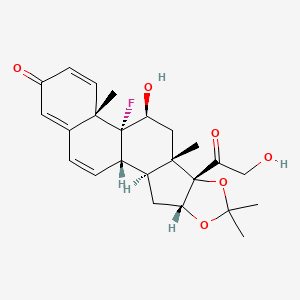
(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine is a complex organophosphorus compound with significant applications in various fields of chemistry and medicine. This compound is characterized by the presence of both dibromomethylene and bisphosphonic acid groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine typically involves the reaction of dibromomethylene with bisphosphonic acid derivatives in the presence of a suitable amine, such as N-cyclohexylcyclohexanamine. One common method involves the use of dialkyl phosphite and triethyl orthoformate as starting materials, with CuO nanoparticles serving as a catalyst under microwave irradiation and solvent-free conditions . This green, one-pot synthesis approach is efficient and eco-friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dibromomethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted bisphosphonates.
Scientific Research Applications
(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and metal chelator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. Additionally, the compound can inhibit the prenylation of GTPase-dependent proteins, which are essential for osteoclast survival and function . This dual mechanism makes it effective in treating bone-related diseases and potentially useful in cancer immunotherapy.
Comparison with Similar Compounds
Similar Compounds
- Zoledronate
- Risedronate
- Ibandronate
- Pamidronate
Uniqueness
Compared to these similar compounds, (Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine offers unique advantages due to its dibromomethylene group, which enhances its reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution reactions and its green synthesis route also make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.CH4Br2O6P2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,10(4,5)6)11(7,8)9/h11-13H,1-10H2;(H2,4,5,6)(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOJQJVXMLHGQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(P(=O)(O)O)(P(=O)(O)O)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br2NO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703429 |
Source


|
| Record name | (Dibromomethylene)bis(phosphonic acid)--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121151-61-9 |
Source


|
| Record name | (Dibromomethylene)bis(phosphonic acid)--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)









